molecular formula C33H36N6O7S2 B2981157 ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 309968-57-8

ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2981157
CAS No.: 309968-57-8
M. Wt: 692.81
InChI Key: PKSPKPLHOOHWRF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetically derived small molecule of significant interest in chemical biology and early-stage drug discovery research. While its specific biological target is an area of active investigation, its complex structure, which incorporates a 1,2,4-triazole core linked to a morpholine-sulfonyl group and a benzoate ester, suggests potential as a versatile scaffold for modulating protein-protein interactions or enzymatic activity. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide range of bioactive compounds with demonstrated activities, including kinase inhibition (source) . Similarly, the morpholine-sulfonyl group is a common feature in many pharmaceutical agents, often contributing to solubility and target binding (source) . Researchers utilize this compound primarily as a key intermediate or a starting point for the design and synthesis of novel chemical probes to study intracellular signaling pathways. Its primary value lies in its use as a chemical tool in assay development, high-throughput screening, and structure-activity relationship (SAR) studies, particularly in the fields of oncology and inflammatory diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O7S2/c1-4-46-32(42)25-7-11-26(12-8-25)35-30(40)21-47-33-37-36-29(39(33)28-19-22(2)5-6-23(28)3)20-34-31(41)24-9-13-27(14-10-24)48(43,44)38-15-17-45-18-16-38/h5-14,19H,4,15-18,20-21H2,1-3H3,(H,34,41)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSPKPLHOOHWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (CAS No: 394232-21-4) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of the compound is C33H36N6O9S2C_{33}H_{36}N_{6}O_{9}S_{2}, with a molecular weight of approximately 724.8 g/mol. The compound features a triazole ring, morpholine sulfonamide, and various aromatic substituents which can influence its pharmacological properties.

PropertyValue
Molecular FormulaC33H36N6O9S2
Molecular Weight724.8 g/mol
IUPAC NameThis compound
CAS Number394232-21-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the triazole moiety suggests potential antifungal or anticancer properties, as similar compounds have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis.

Enzyme Inhibition

Research indicates that compounds with triazole structures can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs and may be leveraged in therapeutic applications.

Biological Activity Studies

Recent studies have explored the biological activities of similar compounds, providing insights into potential effects:

  • Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to ethyl 4-(2-{...}) have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : The sulfonamide group has been associated with anticancer activity in several studies. For example, sulfonamide derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
  • Cytotoxicity : A structure-activity relationship (SAR) analysis indicated that certain substituents on the phenyl rings can enhance or reduce cytotoxic effects. Electron-withdrawing groups at specific positions have been found to impact the cytotoxicity positively or negatively depending on their nature and position .

Case Studies

A notable study on a related compound demonstrated that modifications to the triazole ring significantly impacted its biological activity profile. The introduction of morpholine derivatives enhanced selectivity toward certain cancer cell lines while reducing toxicity towards normal cells .

Another investigation into the pharmacokinetics of similar compounds revealed that the presence of an ethyl ester group improved solubility and absorption characteristics in vivo, suggesting that ethyl 4-(2-{...}) may exhibit favorable pharmacokinetic properties as well .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name/ID Substituents Melting Point (°C) Bioactivity/Notes
Target Compound 2,5-Dimethylphenyl, morpholine sulfonyl phenyl, ethyl benzoate Not reported Hypothesized enhanced solubility
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido]benzoate (20) Phenyl, acetylamino phenoxy, ethyl benzoate 251.4–252.0 IR: 1711 cm⁻¹ (C=O ester)
Methyl 2-{[4-methyl-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate Methyl, morpholine sulfonyl phenyl, methyl ester Not reported Structural similarity to target
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl, sulfanyl acetamide Not reported Anti-exudative activity (10 mg/kg)

Key Observations

Substituent Effects on Physicochemical Properties :

  • The target compound’s 2,5-dimethylphenyl group introduces steric bulk and hydrophobicity compared to the phenyl group in compound 20. This may reduce aqueous solubility but enhance membrane permeability.
  • The morpholine sulfonyl group in the target compound and ’s analogue likely improves solubility via hydrogen bonding, contrasting with the furan group in , which is electron-rich but less polar.

Spectral and Thermal Data :

  • Compound 20 () shows IR absorptions at 1711 cm⁻¹ (ester C=O) and 1663 cm⁻¹ (amide C=O), closely matching the target’s expected spectral profile.
  • The lower melting point of compound 12 (241.0–241.3°C, ) compared to compound 20 suggests that methyl substituents (vs. phenyl) reduce crystalline stability.

Anti-Exudative and Anti-Inflammatory Potential

  • Compounds with sulfanyl acetamide linkers (e.g., ) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium. The target’s morpholine sulfonyl group may enhance this effect by modulating cyclooxygenase (COX) inhibition, a mechanism seen in sulfonamide-containing NSAIDs.

Antiviral Activity

  • Triazole-Schiff base hybrids () show antiviral activity against cucumber mosaic virus (500 mg/L). The target’s dimethylphenyl and morpholine sulfonyl groups could broaden antiviral efficacy by interfering with viral protease or polymerase functions.

Crystallographic and Conformational Analysis

  • highlights π-π interactions between aromatic rings (3.555 Å separation), which stabilize crystal packing.
  • The planarity of the triazole core (as in ) is critical for binding to biological targets. The target’s morpholine sulfonyl group may introduce slight torsional strain, altering conformational flexibility.

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